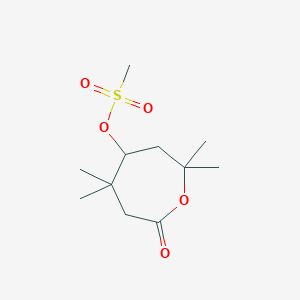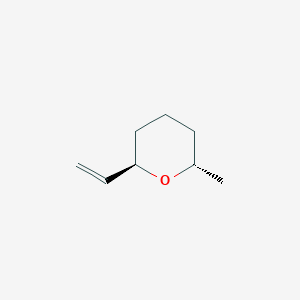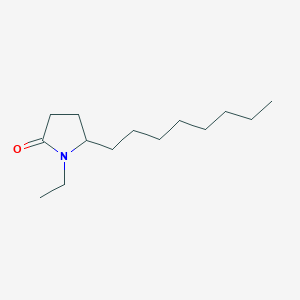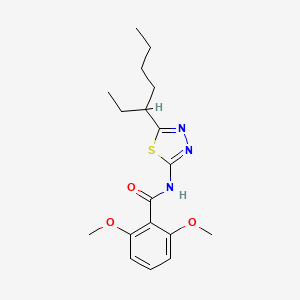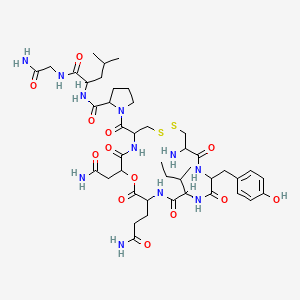![molecular formula C21H38ClO2P B14422821 Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride CAS No. 85517-71-1](/img/no-structure.png)
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is a phosphonium salt with a unique structure that includes a tributylphosphonium cation and a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride typically involves the reaction of tributylphosphine with a suitable benzyl halide, such as 3,4-dimethoxybenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions may include heating to facilitate the reaction and the use of a base to neutralize any acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine oxide.
Reduction: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine.
Substitution: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphonium hydroxide or alkoxide.
Scientific Research Applications
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular pathways involved may include the formation of reactive intermediates that can participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(ethyl)phosphonium chloride
- Tributyl(phenyl)phosphonium chloride
Uniqueness
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar phosphonium salts and contributes to its specific applications and potential benefits .
Properties
| 85517-71-1 | |
Molecular Formula |
C21H38ClO2P |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
tributyl-[(3,4-dimethoxyphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H38O2P.ClH/c1-6-9-14-24(15-10-7-2,16-11-8-3)18-19-12-13-20(22-4)21(17-19)23-5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BGCDRFNYMWRGDO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


